1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Beschreibung

Structural Identity and Nomenclature

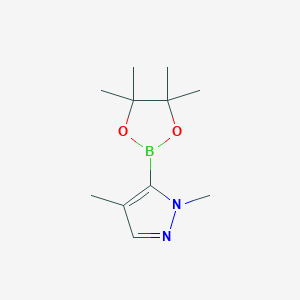

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₉BN₂O₂ and a molecular weight of 222.09 g/mol . Its IUPAC name reflects its structural features: a pyrazole ring substituted with methyl groups at positions 1 and 4, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) at position 5. The systematic nomenclature adheres to IUPAC rules for boron-containing compounds, prioritizing the parent pyrazole ring and specifying substituents in ascending numerical order.

The compound’s SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C ) and InChIKey (NOZSCXDKBYFTBH-UHFFFAOYSA-N ) further define its connectivity. Key structural characteristics include:

- A five-membered pyrazole ring with nitrogen atoms at positions 1 and 2.

- Methyl groups at positions 1 and 4.

- A boronic ester moiety at position 5, stabilized by pinacol (2,3-dimethyl-2,3-butanediol).

Table 1: Key Identifiers of the Compound

Historical Development in Boron-Containing Heterocyclic Chemistry

The synthesis and application of boron-containing heterocycles have evolved significantly since the mid-20th century. Pyrazolylboronates, including this compound, emerged as critical intermediates in cross-coupling reactions following the development of the Suzuki-Miyaura reaction in 1979. Early work on pyrazole boronic esters focused on lithiation-boronation strategies, as demonstrated by Clapham et al. (2009), who synthesized trifluoromethyl-substituted pyrazolylboronates for coupling reactions.

A pivotal advancement was the introduction of pinacol as a stabilizing ligand for boronic esters, which improved their air stability and handling. Patent CN110698506A (2019) detailed a scalable synthesis route for analogous pyrazole-4-boronic acid pinacol esters using palladium-catalyzed Miyaura borylation, highlighting industrial applicability. The compound’s specific synthesis likely involves similar methodologies, leveraging palladium catalysts and transesterification protocols.

Recent studies on BN-heterocycles, such as 1,2-azaborines, have expanded the utility of boron-containing compounds in materials science and pharmaceuticals. The compound’s boronate group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds for constructing complex heterobiaryls.

Position Within Pyrazolylboronate Compound Classifications

This compound belongs to the pyrazolylboronate subclass, characterized by a pyrazole ring fused to a boronic ester. Its structural distinctions include:

- Substitution Pattern : Methyl groups at positions 1 and 4 differentiate it from 3- or 4-substituted analogs (e.g., 3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole).

- Boronate Position : The 5-position boronate contrasts with 4-boronate isomers (e.g., 4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole), influencing reactivity in cross-couplings.

Table 2: Comparison with Related Pyrazolylboronates

Eigenschaften

IUPAC Name |

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-8-7-13-14(6)9(8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZSCXDKBYFTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728029 | |

| Record name | 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047644-76-7 | |

| Record name | 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Antitumor Activities

Recent studies have highlighted the antimicrobial and antitumor properties of pyrazole derivatives. For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized using 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate. These compounds were tested against various human cancer cell lines (MCF-7, HCT-116, HepG-2) and exhibited significant antitumor activity compared to standard treatments like Doxorubicin .

Case Study: Synthesis and Biological Evaluation

In one study, researchers synthesized a variety of pyrazole derivatives using this compound. The biological evaluation demonstrated that many of these compounds had potent antibacterial and antifungal activities. The synthesis involved using microwave irradiation to enhance reaction efficiency and yield .

Catalysis

Cross-Coupling Reactions

The compound has been utilized in palladium-catalyzed cross-coupling reactions. In a notable experiment, this compound was employed as a ligand in the coupling of aryl halides with boronic acids. This method demonstrated high efficiency and selectivity for the formation of biaryl compounds .

Case Study: Reaction Conditions

In one experiment that involved the coupling of 4-bromo-thiophenecarboxamide with 1H-pyrazole derivatives under specific conditions (temperature and solvent), the reaction yielded significant amounts of the desired product after purification. The use of this compound facilitated improved yields compared to traditional methods .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices for enhanced material properties. Research indicates that incorporating boron-containing compounds like 1H-pyrazole derivatives into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

Summary Data Table

Wirkmechanismus

The mechanism by which 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with structurally analogous boronated heterocycles:

Key Structural and Functional Differences:

Heterocyclic Core :

- Pyrazole analogs (e.g., the target compound) exhibit stronger electron-withdrawing effects compared to imidazole derivatives, influencing their reactivity in cross-coupling reactions .

- Benzotriazole derivatives (e.g., ) provide enhanced thermal stability due to aromatic conjugation.

Substituent Effects: The 1,4-dimethyl groups on the pyrazole ring in the target compound reduce steric hindrance at the boronate site, facilitating coupling with bulky substrates . Phenyl-substituted analogs (e.g., ) improve solubility in nonpolar solvents but may hinder reaction rates due to increased steric bulk.

Boron Placement :

- Boronates at C4 (e.g., ) vs. C5 (e.g., ) alter regioselectivity in coupling reactions. C5-substituted pyrazoles are more common in drug discovery due to compatibility with automated synthesis platforms .

Additional Functional Groups :

- Bromine in 3-bromo derivatives (e.g., ) allows sequential functionalization, enabling modular synthesis of complex molecules.

Notes

Biologische Aktivität

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1047644-76-7) is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C11H19BN2O

- Molecular Weight : 222.09 g/mol

- Structure : The compound features a pyrazole ring substituted with a dioxaborolane moiety, which may influence its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a reagent in various chemical reactions and potential therapeutic applications. The following sections summarize key findings from the literature.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties. Investigations into structurally similar compounds have revealed activity against various bacterial strains and fungi. The incorporation of boron-containing groups is hypothesized to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their efficacy .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1H-pyrazole with boronic acid derivatives under specific conditions. A common method includes:

- Preparation : A solution of 1H-pyrazole is mixed with a boronic acid derivative in an organic solvent such as tetrahydrofuran (THF).

- Reaction Conditions : The mixture is treated with a base (e.g., n-butyllithium) at low temperatures to facilitate the formation of the desired product.

- Purification : The crude product is purified using column chromatography techniques to yield high-purity samples for biological testing .

Case Study 1: Anticancer Screening

A study involving the screening of various pyrazole derivatives for anticancer activity included analogs similar to this compound. Results indicated that modifications on the dioxaborolane group significantly impacted cytotoxicity against MCF-7 breast cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with bulky substituents on the pyrazole ring showed improved inhibition zones compared to simpler structures. This suggests that structural complexity can enhance antimicrobial efficacy .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile boron-containing coupling partner in palladium-catalyzed reactions. Representative examples include:

Key Observations:

-

Optimal catalyst loading ranges between 5–10 mol% for high efficiency .

-

Biphasic solvent systems (1,4-dioxane/water) are critical for solubility and reactivity .

-

Elevated temperatures (75–100°C) accelerate transmetallation steps .

Functional Group Compatibility

The compound demonstrates tolerance toward:

-

Base-sensitive groups : Reactions proceed smoothly with Na₂CO₃ or K₃PO₄ as mild bases .

-

Sterically hindered substrates : Couplings with ortho-substituted aryl bromides achieve >60% yields due to the steric shielding of the dioxaborolane group .

Reaction Mechanism

The catalytic cycle involves:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic ester, facilitated by base-mediated activation of the boron center.

Steric effects from the 1,4-dimethylpyrazole moiety slightly reduce reaction rates compared to less hindered analogs but improve regioselectivity in polyhalogenated substrates .

Stability and Handling

-

Decomposition : Prolonged exposure to moisture or strong acids hydrolyzes the dioxaborolane ring, releasing boronic acid .

This compound’s reliability in cross-couplings underscores its value in medicinal and materials chemistry. Continued research focuses on optimizing its use in stereoselective syntheses and flow chemistry applications.

Vorbereitungsmethoden

Direct Borylation of 1,4-Dimethyl-1H-pyrazole Derivatives

A common and efficient strategy to prepare this boronic ester involves the iridium-catalyzed C–H borylation of 1,4-dimethylpyrazole substrates using pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2) as the boron source.

- Catalyst System: The catalyst typically used is an iridium(I) complex such as $$[Ir(OMe)(COD)]_2$$ (where COD = 1,5-cyclooctadiene), combined with a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

- Solvent: Pentane, THF, or ether solvents are used under inert atmosphere (glovebox or nitrogen).

- Temperature and Time: Room temperature stirring for 5 hours is sufficient to achieve good conversion.

- Workup: The crude product is washed with pentane to remove impurities and isolated by distillation or chromatography.

- Yield: Typical yields reported are around 68% for the mono-borylated product.

- Selectivity: The reaction can produce mono- and diborylated pyrazole derivatives, with mono-borylation favored under controlled conditions.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Catalyst preparation | [Ir(OMe)(COD)]2 (3 mol %), dtbpy (3 mol %) in pentane, stirred 30 min | Active catalytic species formed |

| Substrate addition | 1,4-dimethyl-1H-pyrazole (1 equiv), HBPin (1.5 equiv), room temp, 5 h | Mono-borylated product formed |

| Workup | Wash with pentane, dry under vacuum | 68% isolated yield of 1,4-dimethyl-5-(pinacolboronate)pyrazole |

This method is adapted from procedures used for related pyrazole borylations and is consistent with literature on iridium-catalyzed C–H borylation of heterocycles.

Palladium-Catalyzed Cross-Coupling for Incorporation of Boronate Ester

Another preparation approach involves Suzuki-Miyaura cross-coupling reactions where the boronic ester moiety is introduced via coupling of a halogenated pyrazole with a boronate ester reagent or vice versa.

- Catalysts: Palladium complexes such as PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or PdCl2(DPPF)-DCM are commonly employed.

- Base: Potassium carbonate or potassium phosphate is used to facilitate transmetalation.

- Solvent: 1,4-Dioxane mixed with water is typical.

- Temperature: Reactions are conducted at elevated temperatures (90–120 °C).

- Time: Reaction times range from 1 to 2 hours.

- Atmosphere: Inert atmosphere (nitrogen or argon) is required.

- Microwave Irradiation: Sometimes used to accelerate the reaction.

- Yields: Yields vary, typically from 19% to 48% depending on substrates and conditions.

Representative Reaction Conditions and Yields:

These methods are typically used to synthesize more complex pyrazole derivatives bearing the boronate ester moiety as part of multi-step syntheses.

Stepwise Synthesis via Halogenated Pyrazole Intermediates

A preparative route involves first synthesizing halogenated pyrazole intermediates (e.g., 4-bromo-1-methyl-1H-pyrazole) followed by borylation:

- Stage 1: Iridium-catalyzed borylation of halopyrazole with bis(pinacolato)diboron.

- Stage 2: Addition of bipyridine ligand to stabilize catalyst.

- Stage 3: Stirring at room temperature for several hours to achieve mono-borylation.

- Purification: Washing with pentane and distillation to isolate the borylated pyrazole.

This method yields a mixture of mono- and diborylated products, with mono-borylated 1,4-dimethyl-5-(pinacolboronate)pyrazole isolated as the major product.

| Parameter | Details |

|---|---|

| Catalyst | [Ir(OMe)(COD)]2 (3 mol %) |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (3 mol %) |

| Boron Source | HBPin or B2Pin2 (1.5 equiv) |

| Solvent | Pentane, THF, or ether |

| Temperature | Room temperature |

| Time | 5 hours |

| Yield | ~68% mono-borylated product |

| Characterization | 1H NMR, 13C NMR, 11B NMR, MS |

This approach is supported by detailed spectral analyses confirming the structure and purity of the product.

Summary Table of Preparation Methods

| Method Type | Catalyst | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2 + dtbpy | HBPin or B2Pin2 | Pentane/THF/ether | 20–25 | 5 | ~68 | Mono-borylation of pyrazole |

| Pd-catalyzed Suzuki coupling | PdCl2(dppf), PdCl2(DPPF)-DCM | Boronate ester reagent | 1,4-Dioxane + H2O | 90–120 | 1–2 | 19–48 | Cross-coupling with halopyrazole |

| Ir-catalyzed borylation of halopyrazole | [Ir(OMe)(COD)]2 + dtbpy | HBPin | Pentane | 20–25 | 5 | 68 (mono) | Stepwise synthesis from halopyrazole |

Detailed Research Findings and Notes

- The iridium-catalyzed borylation is highly selective for the 5-position of the pyrazole ring when 1,4-dimethyl substitution is present, avoiding over-borylation under controlled stoichiometry and reaction time.

- Palladium-catalyzed cross-coupling methods are versatile for incorporating the boronate ester into complex molecules but often require optimization of catalyst, base, and temperature to maximize yield.

- Microwave-assisted Suzuki coupling can accelerate the reaction but may reduce yield due to side reactions or decomposition.

- Purification methods include preparative thin-layer chromatography (TLC), preparative high-performance liquid chromatography (HPLC), and Kugelrohr distillation to obtain analytically pure samples.

- The boronate ester group is stable under typical storage conditions (room temperature, cool dark place) but should be handled under inert atmosphere to avoid hydrolysis.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis of pyrazole-boronic esters typically involves palladium-catalyzed cross-coupling reactions. For example, Miyaura-Suzuki coupling (a widely used method for introducing boronate groups) can be adapted by reacting halogenated pyrazole precursors with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. A representative protocol involves:

- Catalyst system : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water solvent .

- Base : Potassium carbonate or sodium hydroxide to facilitate transmetallation.

- Temperature : Elevated temperatures (80–100°C) for 12–24 hours under nitrogen .

Key intermediates like 4-bromo-1-methylpyrazole derivatives (e.g., 4-Bromo-1-methyl-5-(dioxaborolanyl)-1H-pyrazole) are often synthesized via cyclocondensation of hydrazines with β-keto esters, followed by halogenation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : For molecular ion confirmation and isotopic pattern analysis of boron-containing species .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve steric effects from the dimethyl and dioxaborolane groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl/heteroaryl partners?

Optimization factors include:

- Catalyst selection : PdCl₂(dppf) or Pd(PPh₃)₄ for electron-deficient aryl halides; SPhos or XPhos ligands for sterically hindered substrates .

- Solvent systems : Mixed polar solvents (e.g., THF/H₂O or dioxane/H₂O) to balance solubility and reactivity .

- Additives : Use of K₃PO₄ or Cs₂CO₃ as bases to enhance coupling efficiency with deactivated electrophiles .

Contradictions in reaction yields may arise from competing protodeboronation; adding catalytic amounts of Cu(I) or reducing oxygen exposure can mitigate this .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

When refining X-ray

- Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

- Validation : Cross-check with PLATON’s ADDSYM tool to detect missed symmetry or disorder in the dioxaborolane group .

- High-resolution data : For macromolecular complexes, combine SHELXPRO with Phenix for solvent masking and TLS parameterization .

Q. What computational strategies are effective in predicting the bioactivity of derivatives of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) .

- DFT calculations : Assess electronic properties (e.g., Fukui indices) to predict regioselectivity in electrophilic substitutions .

- MD simulations : Evaluate stability of boronate esters in physiological conditions (e.g., hydrolysis resistance in aqueous media) .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a key intermediate in synthesizing:

- Androgen receptor antagonists : Via coupling with halogenated benzonitriles (e.g., 4-bromo-2-chlorobenzonitrile) under Pd catalysis .

- Antifungal agents : By appending triazole or thiadiazole moieties to the pyrazole core, followed by biological screening .

Methodological challenges include protecting-group strategies (e.g., tetrahydropyranyl groups) to prevent boronate degradation during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.